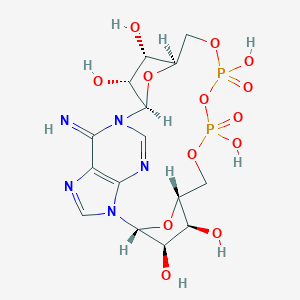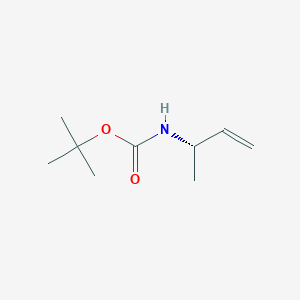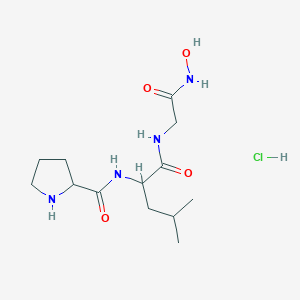
cyclic ADP-ribose
Vue d'ensemble
Description
Le diphosphate de cyclique adénosine ribose est un nucléotide cyclique d'adénine qui joue un rôle crucial dans la signalisation cellulaire. C'est un second messager impliqué dans les voies de signalisation du calcium, qui sont essentielles à divers processus physiologiques tels que la contraction musculaire, la fécondation et la sécrétion .
Mécanisme D'action
Target of Action
Cyclic ADP-ribose (cADPR) is a cellular messenger for calcium signaling . The primary targets of cADPR are the endoplasmic reticulum Ca²⁺ uptake mechanism and the ryanodine receptors . These receptors play a critical role in muscle contraction .
Mode of Action
cADPR interacts with its targets by stimulating calcium-induced calcium release at lower cytosolic concentrations of Ca²⁺ . It mobilizes Ca²⁺ from the endoplasmic reticulum by activating ryanodine receptors . Additionally, cADPR also acts as an agonist for the TRPM2 channel, but less potently than ADPR . cADPR and ADPR act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .
Biochemical Pathways
cADPR is produced from nicotinamide adenine dinucleotide (NAD⁺) by ADP-ribosyl cyclases as part of a second messenger system . It is synthesized from NAD⁺ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADPR . The hydrolysis reaction is inhibited by ATP, and cADPR may accumulate .
Pharmacokinetics
It is known that cadpr is synthesized from nad⁺ by adp-ribosyl cyclases . The same enzymes are also capable of hydrolyzing cADPR to ADPR . The hydrolysis reaction is inhibited by ATP, and cADPR may accumulate .
Result of Action
The action of cADPR results in the mobilization of Ca²⁺ from the endoplasmic reticulum . This is a critical step in muscle contraction . Potentiation of Ca²⁺ release by cADPR is mediated by increased accumulation of Ca²⁺ in the sarcoplasmic reticulum .
Action Environment
The action of cADPR is influenced by various environmental factors. For instance, the presence of ATP inhibits the hydrolysis reaction of cADPR, leading to its accumulation . .
Analyse Biochimique
Biochemical Properties
Cyclic ADP-ribose interacts with various enzymes, proteins, and other biomolecules. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . The same enzymes are also capable of hydrolyzing cADPR to ADP-ribose . The synthesis and degradation of cADPR by enzymes of the CD38 family involve the formation and the hydrolysis of the N1-glycosidic bond .
Cellular Effects
This compound plays a crucial role in calcium signaling within cells . It stimulates calcium-induced calcium release at lower cytosolic concentrations of Ca2+ . The primary target of cADPR is the endoplasmic reticulum Ca2+ uptake mechanism . cADPR mobilizes Ca2+ from the endoplasmic reticulum by activation of ryanodine receptors , a critical step in muscle contraction .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as an agonist for the TRPM2 channel, but less potently than ADP-ribose . cADPR and ADP-ribose act synergistically, with both molecules enhancing the action of the other molecule in activating the TRPM2 channel .
Temporal Effects in Laboratory Settings
The effects of cADPR can change over time in laboratory settings. The hydrolysis reaction of cADPR to ADP-ribose is inhibited by ATP, leading to the accumulation of cADPR . This suggests that cADPR may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from NAD+ by the bifunctional ectoenzymes of the CD38 family . These enzymes are also capable of hydrolyzing cADPR to ADP-ribose .
Subcellular Localization
The subcellular localization of cADPR is not well defined in the current literature. It is known that cADPR plays a crucial role in calcium signaling within cells, suggesting that it may be localized in areas associated with calcium storage and release .
Méthodes De Préparation
Le diphosphate de cyclique adénosine ribose est synthétisé à partir du dinucléotide nicotinamide adénine par l'action des ADP-ribosyl cyclases . La réaction implique la cyclisation du diphosphate de ribose adénosine pour former la structure cyclique. Ce processus peut être inversé en présence de fortes concentrations de nicotinamide, produisant du dinucléotide nicotinamide adénine à partir du diphosphate de cyclique adénosine ribose . Les méthodes de production industrielle impliquent généralement l'utilisation d'enzymes recombinantes pour catalyser la réaction efficacement.
Analyse Des Réactions Chimiques
Le diphosphate de cyclique adénosine ribose subit diverses réactions chimiques, notamment l'hydrolyse et la cyclisation. La réaction d'hydrolyse, catalysée par les ADP-ribosyl cyclases, convertit le diphosphate de cyclique adénosine ribose en diphosphate de ribose adénosine . Les réactifs couramment utilisés dans ces réactions comprennent la nicotinamide et les enzymes ADP-ribosyl cyclase. Les principaux produits formés à partir de ces réactions sont le diphosphate de ribose adénosine et le dinucléotide nicotinamide adénine .
Applications de recherche scientifique
Le diphosphate de cyclique adénosine ribose possède de nombreuses applications de recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier les réactions de cyclisation des nucléotides. En biologie, il est un acteur clé dans les voies de signalisation du calcium, influençant des processus tels que la contraction musculaire, la fécondation et la sécrétion . En médecine, le diphosphate de cyclique adénosine ribose fait l'objet de recherches pour ses applications thérapeutiques potentielles dans les maladies liées à une dysrégulation de la signalisation du calcium, telles que les arythmies cardiaques et les troubles neurodégénératifs . Dans l'industrie, il est utilisé dans le développement de biosenseurs et de tests diagnostiques pour détecter les niveaux de calcium dans les échantillons biologiques .
Mécanisme d'action
Le diphosphate de cyclique adénosine ribose exerce ses effets en mobilisant le calcium à partir des réserves intracellulaires. Il active les récepteurs de la ryanodine sur le réticulum endoplasmique, ce qui entraîne la libération de calcium dans le cytosol . Cette augmentation du calcium cytosolique déclenche diverses voies de signalisation en aval qui régulent les processus physiologiques. De plus, le diphosphate de cyclique adénosine ribose peut activer le canal TRPM2, contribuant ainsi à l'afflux de calcium .
Applications De Recherche Scientifique
Cyclic adenosine diphosphate ribose has numerous scientific research applications. In chemistry, it is used as a model compound to study nucleotide cyclization reactions. In biology, it is a key player in calcium signaling pathways, influencing processes such as muscle contraction, fertilization, and secretion . In medicine, cyclic adenosine diphosphate ribose is being investigated for its potential therapeutic applications in diseases related to calcium signaling dysregulation, such as cardiac arrhythmias and neurodegenerative disorders . In industry, it is used in the development of biosensors and diagnostic assays for detecting calcium levels in biological samples .
Comparaison Avec Des Composés Similaires
Le diphosphate de cyclique adénosine ribose est similaire à d'autres nucléotides cycliques tels que l'adénosine monophosphate cyclique et le guanosine monophosphate cyclique. Sa capacité unique à mobiliser le calcium à partir des réserves intracellulaires le distingue de ces autres composés . Des composés similaires comprennent le diphosphate de ribose adénosine, le diphosphate de cyclique inosine ribose et le phosphate de dinucléotide nicotinamide adénine . Chacun de ces composés joue des rôles distincts dans la signalisation cellulaire, mais la fonction spécifique du diphosphate de cyclique adénosine ribose dans la signalisation du calcium le rend unique.
Propriétés
IUPAC Name |
(2R,3R,4S,5R,13R,14S,15R,16R)-8,10-dihydroxy-24-imino-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O13P2/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28)/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOHYSXSASDCEA-KEOHHSTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50896995 | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119340-53-3 | |
| Record name | Cyclic ADP-ribose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119340-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic ADP-ribose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119340533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic ADP-ribose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclic adenosine diphosphate-ribose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLIC ADP-RIBOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q780BR06V8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)













